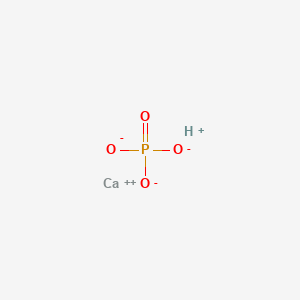

Fosfato de calcio dihidrogenado

Descripción general

Descripción

El fosfato de calcio dibásico, también conocido como fosfato de calcio dibásico o fosfato de calcio monohidrógeno, es una sal de calcio del ácido fosfórico con la fórmula química CaHPO₄. Se encuentra comúnmente en formas anhidra y dihidratada. Este compuesto se utiliza ampliamente en diversas industrias, incluidas la alimentaria, la farmacéutica y la agrícola, debido a su excelente fluidez, compresibilidad y valor nutricional .

Aplicaciones Científicas De Investigación

El fosfato de calcio dibásico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y como agente tampón.

Biología: Sirve como fuente de iones calcio y fosfato en estudios biológicos.

Industria: Se utiliza como aditivo alimentario, agente de pulido en pasta dental y como biomaterial en injertos óseos y cementos dentales

Mecanismo De Acción

El fosfato de calcio dibásico ejerce sus efectos principalmente a través de la liberación de iones calcio y fosfato. En el estómago, reacciona con el ácido clorhídrico para neutralizar el pH. En la pasta dental, proporciona iones calcio y fosfato para apoyar la remineralización de los dientes. En la circulación sistémica, apoya la homeostasis ósea al proporcionar iones esenciales para la formación y el mantenimiento óseo .

Análisis Bioquímico

Biochemical Properties

Calcium hydrogen phosphate plays a significant role in biochemical reactions, particularly in the formation and maintenance of bones and teeth. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of parathyroid hormone (PTH) and vitamin D, which are essential for calcium and phosphate homeostasis . Calcium hydrogen phosphate also interacts with proteins such as osteocalcin and osteopontin, which are involved in bone mineralization . These interactions are crucial for maintaining the structural integrity of bones and teeth.

Cellular Effects

Calcium hydrogen phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular calcium levels, which are critical for muscle contraction, neurotransmitter release, and other cellular functions . Additionally, calcium hydrogen phosphate affects gene expression by modulating the activity of transcription factors involved in bone formation and remodeling . It also impacts cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), which is essential for energy production .

Molecular Mechanism

At the molecular level, calcium hydrogen phosphate exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate calcium and phosphate homeostasis . This compound also influences enzyme activity by acting as a cofactor or inhibitor. For example, it can inhibit the activity of certain phosphatases, which are enzymes that remove phosphate groups from proteins . Additionally, calcium hydrogen phosphate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium hydrogen phosphate can change over time. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that calcium hydrogen phosphate can influence cellular function by altering gene expression and enzyme activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to calcium hydrogen phosphate can lead to changes in bone density and mineralization .

Dosage Effects in Animal Models

The effects of calcium hydrogen phosphate vary with different dosages in animal models. At low doses, it can promote bone growth and mineralization without causing adverse effects . At high doses, calcium hydrogen phosphate can lead to hypercalcemia, which is characterized by elevated calcium levels in the blood . This condition can cause various symptoms, including muscle weakness, fatigue, and kidney stones . Therefore, it is essential to carefully monitor the dosage of calcium hydrogen phosphate in animal studies to avoid toxicity.

Metabolic Pathways

Calcium hydrogen phosphate is involved in several metabolic pathways, including those related to bone formation and energy production. It interacts with enzymes such as alkaline phosphatase, which is involved in the hydrolysis of phosphate esters . This compound also participates in the synthesis of ATP, which is essential for cellular energy metabolism . Additionally, calcium hydrogen phosphate can influence metabolic flux by regulating the activity of key enzymes in the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Within cells and tissues, calcium hydrogen phosphate is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as the sodium-phosphate cotransporter . Once inside the cell, calcium hydrogen phosphate can bind to proteins and other biomolecules, influencing its localization and accumulation . This compound is also distributed to different tissues, including bones, teeth, and soft tissues, where it plays a crucial role in maintaining structural integrity .

Subcellular Localization

Calcium hydrogen phosphate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles . For example, calcium hydrogen phosphate can be transported to the mitochondria, where it participates in the formation of calcium phosphate complexes that are essential for energy production . Additionally, this compound can be localized to the endoplasmic reticulum, where it plays a role in calcium storage and release .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El fosfato de calcio dibásico se puede sintetizar mediante la neutralización del hidróxido de calcio con ácido fosfórico. La reacción generalmente procede de la siguiente manera:

[ \text{Ca(OH)}2 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + 2\text{H}_2\text{O} ]

A temperaturas alrededor de 60 °C, se precipita la forma anhidra {_svg_2}. Otro método implica tratar el cloruro de calcio con fosfato de hidrógeno disódico:

[ \text{CaCl}2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ]

La forma dihidratada se calienta luego a alrededor de 65-70 °C para formar fosfato de calcio anhidro dibásico {_svg_3}.

Métodos de producción industrial

En entornos industriales, el fosfato de calcio dibásico se produce utilizando procesos continuos. Un método de este tipo implica la reacción del cloruro de calcio con fosfato de amonio, seguido del calentamiento de la suspensión resultante para obtener la forma anhidra .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de calcio dibásico experimenta diversas reacciones químicas, que incluyen:

Neutralización: Reacciona con ácidos para formar las sales de calcio correspondientes y ácido fosfórico.

Hidrólisis: En presencia de agua, puede hidrolizarse para formar iones calcio e iones fosfato.

Precipitación: Forma precipitados cuando reacciona con soluciones que contienen iones calcio o fosfato.

Reactivos y condiciones comunes

Ácidos: El ácido clorhídrico, el ácido nítrico y el ácido sulfúrico se utilizan comúnmente para reaccionar con el fosfato de calcio dibásico.

Bases: El hidróxido de calcio y el hidróxido de sodio se pueden utilizar para neutralizar el ácido fosfórico y formar fosfato de calcio dibásico.

Principales productos formados

Sales de calcio: Como cloruro de calcio y nitrato de calcio.

Ácido fosfórico: Se forma durante las reacciones de neutralización.

Comparación Con Compuestos Similares

El fosfato de calcio dibásico se puede comparar con otros fosfatos de calcio, como:

Fosfato monocálcico: Ca(H₂PO₄)₂

Fosfato tricálcico: Ca₃(PO₄)₂

Hidroxiapatita: Ca₅(PO₄)₃(OH)

Singularidad

Propiedades

Número CAS |

7757-93-9 |

|---|---|

Fórmula molecular |

CaH3O4P |

Peso molecular |

138.07 g/mol |

Nombre IUPAC |

calcium;hydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

Impurezas |

Dicalcium phosphate, phosphoric acid. |

SMILES |

OP(=O)([O-])[O-].[Ca+2] |

SMILES canónico |

OP(=O)(O)O.[Ca] |

Apariencia |

Solid powder |

Color/Form |

Triclinic crystals White crystalline powde |

Densidad |

2.89 Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ |

| 7757-93-9 | |

Descripción física |

Other Solid; Pellets or Large Crystals; Dry Powder; Dry Powder, Pellets or Large Crystals White crystals or granules, granular powder or powder Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

10103-46-5 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Sparingly soluble in water. Insoluble in ethanol Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/ Practically insol in water, alc Sol in dil hydrochloric, nitric & acetic acids |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

anhydrous dibasic calcium phosphate calcium hydrogen phosphate calcium phosphate (CaHPO4) calcium phosphate, dibasic, anhydrous dibasic calcium phosphate, anhydrous monetite |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

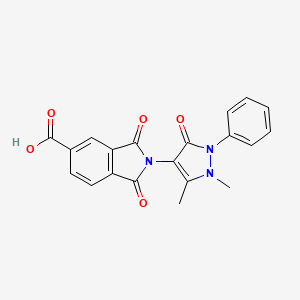

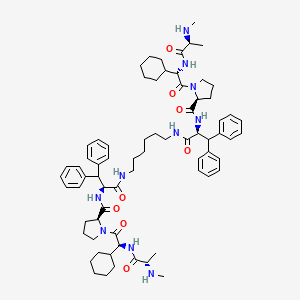

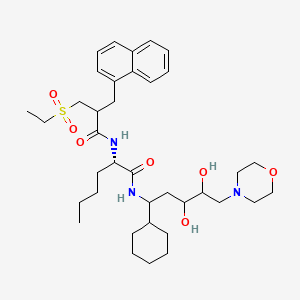

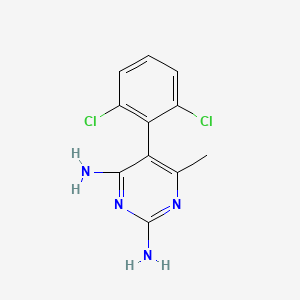

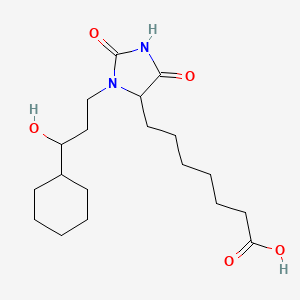

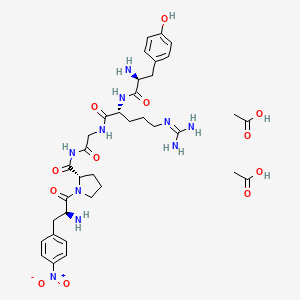

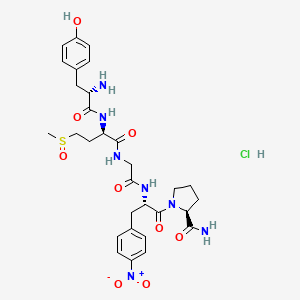

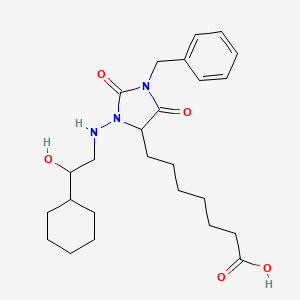

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1668159.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)